molecular formula C14H10N2O5 B1424993 6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1311315-84-0

6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1424993
CAS No.: 1311315-84-0
M. Wt: 286.24 g/mol
InChI Key: GABCLIBSJZIMHO-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the furo[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by subsequent oxidation and methylation steps to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as antimicrobial and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Furo[2,3-d]pyrimidines: Other derivatives within this class share structural similarities but may differ in functional groups and substituents.

  • Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

Properties

IUPAC Name

6-methyl-2,4-dioxo-3-phenyl-1H-furo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c1-7-9(13(18)19)10-11(21-7)15-14(20)16(12(10)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABCLIBSJZIMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123754
Record name Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-84-0
Record name Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

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